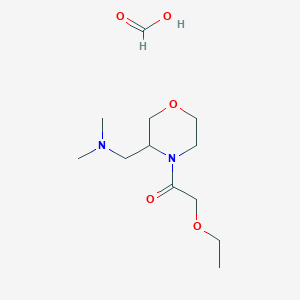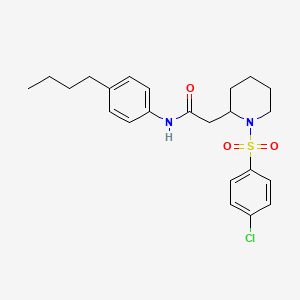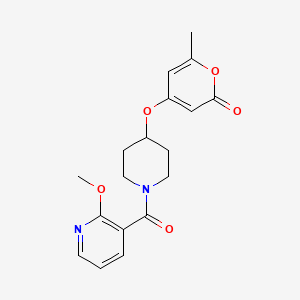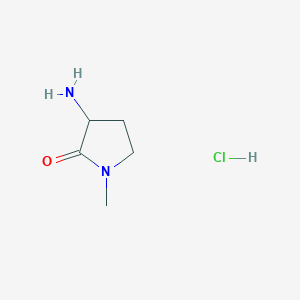
1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate” appears to contain a morpholino group, a dimethylamino group, and an ethoxyethanone formate group. Morpholino groups are often found in oligomers known as Morpholino oligos, which are used in molecular biology to modify gene expression . The dimethylamino group is a common functional group in organic chemistry, and it can act as a base or a nucleophile in chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. Unfortunately, without more specific information or a detailed study on this compound, it’s difficult to provide a precise analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The dimethylamino group, for example, is known to participate in a variety of reactions, including those involving nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the dimethylamino group could make the compound basic, and the morpholino group could confer stability against nucleases .Aplicaciones Científicas De Investigación
Synthesis and Physicochemical Properties
- A study by Pernak et al. (2011) discusses the synthesis of morpholinium salts, including those with formate anions. It evaluates their physicochemical properties, cytotoxicity, and biodegradability, contributing to understanding the potential applications of such compounds in green chemistry (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, Stepnowski, 2011).
Application in Organic Chemistry Education
- Withey and Bajic (2015) describe the use of a related compound, COMU, in the synthesis of N,N-Diethyl-3-methylbenzamide (DEET) in an undergraduate organic chemistry course. This highlights the educational application of such chemicals in teaching fundamental principles of carbonyl reactivity (Withey, Bajic, 2015).
Reactivity and Interaction Studies
- Research by Yamato, Ishikawa, and Kobayashi (1980) investigates the reactivity of 1-ethoxyisochroman with various nucleophilic reagents, including N,N-dimethylaminoethanol. This study contributes to understanding the chemical behavior and potential applications of compounds with similar structures (Yamato, Ishikawa, Kobayashi, 1980).
Studies on Derivatives and Related Compounds
- Lamphon et al. (2004) explore the synthesis of thiazolopyridines with the morpholin-4-yl moiety. Their study provides insights into the chemical synthesis and potential applications of complex organic compounds that include morpholine derivatives (Lamphon, El-Gaby, Khafagy, El-Hag Ali, El-Maghraby, Eyada, Helal, 2004).
Potential in Drug Synthesis
- Harrison et al. (2001) report the synthesis of a neurokinin-1 receptor antagonist, incorporating a dimethylamine group. This study showcases the application of similar compounds in the development of pharmaceuticals (Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, Hargreaves, 2001).
Applications in Polymer Science
- Ma et al. (2003) discuss the synthesis of biocompatible copolymers using 2-(dimethylamino)ethyl methacrylate (DMA), highlighting the potential of related compounds in the field of biocompatible materials (Ma, Tang, Billingham, Armes, Lewis, Lloyd, Salvage, 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-[(dimethylamino)methyl]morpholin-4-yl]-2-ethoxyethanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.CH2O2/c1-4-15-9-11(14)13-5-6-16-8-10(13)7-12(2)3;2-1-3/h10H,4-9H2,1-3H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPIHRRZJHEKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCOCC1CN(C)C.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2925095.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2925098.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2925101.png)
![ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate](/img/no-structure.png)
![1-methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2925106.png)



![N-(4-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2925113.png)
![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2925115.png)
![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2925116.png)